molecular formula C20H23NOS B1613975 2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-77-9

2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613975
CAS No.: 898782-77-9
M. Wt: 325.5 g/mol
InChI Key: IDPOJAIKOLCHMQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol . It is characterized by the presence of a benzophenone core substituted with dimethyl and thiomorpholinomethyl groups. This compound is primarily used in research and development settings.

Scientific Research Applications

2,6-Dimethyl-4’-thiomorpholinomethyl benzophenone has several applications in scientific research:

Preparation Methods

The synthesis of 2,6-Dimethyl-4’-thiomorpholinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 2,6-dimethylbenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,6-Dimethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-thiomorpholinomethyl benzophenone involves its ability to absorb light and generate reactive species. These reactive species can initiate various chemical reactions, such as polymerization. The compound’s molecular targets include unsaturated monomers and other reactive intermediates, facilitating the formation of polymers and other complex structures .

Comparison with Similar Compounds

2,6-Dimethyl-4’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    Benzophenone: The parent compound, which lacks the dimethyl and thiomorpholinomethyl substitutions.

    4,4’-Dimethoxybenzophenone: A derivative with methoxy groups instead of thiomorpholinomethyl groups.

    2,4,6-Trimethylbenzophenone: A derivative with three methyl groups on the benzene ring.

The unique substitutions in 2,6-Dimethyl-4’-thiomorpholinomethyl benzophenone confer distinct chemical and physical properties, making it suitable for specific applications where other benzophenone derivatives may not be as effective .

Properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPOJAIKOLCHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642920
Record name (2,6-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-77-9
Record name Methanone, (2,6-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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